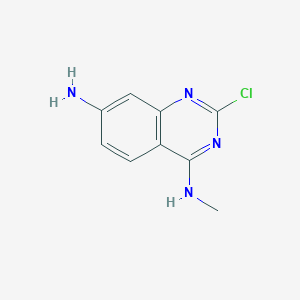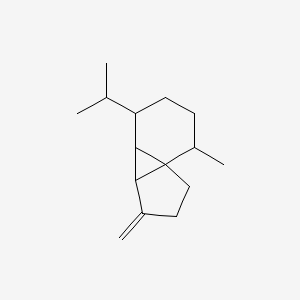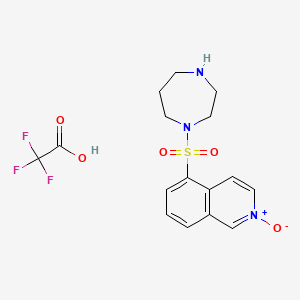
Glycinamide, N-(imino-4-pyridinylmethyl)glycyl-N-(2-carboxy-3,3-dimeth yl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenyl-, (2S-(2alpha,5 alpha,6beta))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycinamid, N-(Imino-4-pyridinylmethyl)glycyl-N-(2-Carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenyl-, (2S-(2alpha,5 alpha,6beta))- ist eine komplexe organische Verbindung mit potentiellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine einzigartige Struktur auf, die einen Glycinamid-Bestandteil, eine Pyridinylmethylgruppe und ein bicyclisches Thia-azabicycloheptan-Ringsystem umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung umfasst typischerweise mehrere Schritte, darunter die Bildung des Glycinamid-Rückgrats, die Einführung der Pyridinylmethylgruppe und den Aufbau des bicyclischen Thia-azabicycloheptan-Ringsystems. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Amine, Carbonsäuren und verschiedene Katalysatoren, um die Bildung der gewünschten Bindungen zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um den Produktionsprozess zu optimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Reduktion: Die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Der Austausch einer funktionellen Gruppe durch eine andere, häufig durch nucleophile oder elektrophile Reagenzien.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen, Oxidationsmittel und Reduktionsmittel. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl können den Ausgang dieser Reaktionen erheblich beeinflussen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können Oxidationsreaktionen beispielsweise Carbonsäuren oder Ketone ergeben, während Reduktionsreaktionen Alkohole oder Amine erzeugen können.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger Materialien.
Biologie
In der Biologie kann diese Verbindung potenzielle Anwendungen als biochemische Sonde oder als Vorläufer für die Synthese biologisch aktiver Moleküle haben. Ihre Wechselwirkungen mit biologischen Makromolekülen können Einblicke in zelluläre Prozesse und Mechanismen liefern.
Medizin
In der Medizin könnte diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht werden. Ihre einzigartige Struktur könnte es ihr ermöglichen, mit spezifischen molekularen Zielstrukturen zu interagieren, was zur Entwicklung neuer Medikamente oder Behandlungen führen könnte.
Industrie
In der Industrie kann diese Verbindung bei der Herstellung von Spezialchemikalien, Polymeren oder anderen fortschrittlichen Materialien verwendet werden. Ihre einzigartigen Eigenschaften können genutzt werden, um Produkte mit verbesserten Leistungseigenschaften zu schaffen.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Diese Wechselwirkungen können biochemische Pfade und zelluläre Prozesse modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Glycinamidderivate: Verbindungen mit ähnlichen Glycinamid-Rückgraten, aber verschiedenen Substituenten.
Pyridinylmethylverbindungen: Moleküle mit der Pyridinylmethylgruppe mit verschiedenen funktionellen Gruppen.
Thia-azabicycloheptanderivate: Verbindungen mit dem bicyclischen Thia-azabicycloheptan-Ringsystem, aber verschiedenen Seitenketten.
Einzigartigkeit
Die Einzigartigkeit dieser Verbindung liegt in der Kombination ihrer funktionellen Gruppen und Ringsysteme, die ihr besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann sie eine verbesserte Reaktivität, Stabilität oder Spezifität bei ihren Wechselwirkungen mit molekularen Zielstrukturen aufweisen.
Eigenschaften
Molekularformel |
C24H26N6O5S |
|---|---|
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
6-[[2-[(2-aminoacetyl)amino]-2-oxo-1-phenylethyl]-(pyridine-4-carboximidoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C24H26N6O5S/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29(19(26)14-8-10-27-11-9-14)16(13-6-4-3-5-7-13)20(32)28-15(31)12-25/h3-11,16-18,22,26H,12,25H2,1-2H3,(H,34,35)(H,28,31,32) |
InChI-Schlüssel |
UWHAHBDBSBVMIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)N(C(C3=CC=CC=C3)C(=O)NC(=O)CN)C(=N)C4=CC=NC=C4)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


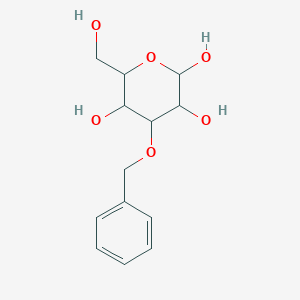
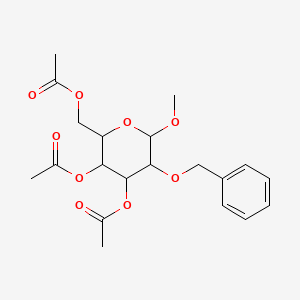
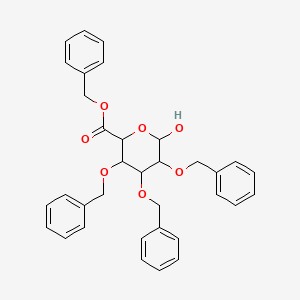

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid](/img/structure/B12290464.png)
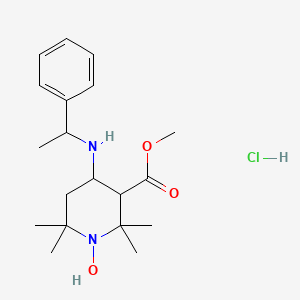
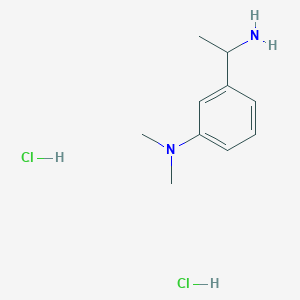
![2,6,6-Trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carboxylic acid](/img/structure/B12290493.png)
![1-(3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)pyrazin-1-ium;bromide](/img/structure/B12290495.png)

